N1-(2-cyanophenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyanophenyl group, a thiophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide typically involves multiple steps:
Formation of the cyanophenyl intermediate: This step involves the reaction of a suitable precursor with cyanide ions under controlled conditions to introduce the cyanophenyl group.
Synthesis of the thiophenyl-tetrahydropyran intermediate: This involves the reaction of thiophene with a tetrahydropyran derivative under specific conditions to form the desired intermediate.
Coupling reaction: The final step involves coupling the cyanophenyl intermediate with the thiophenyl-tetrahydropyran intermediate using an oxalamide linker. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The oxalamide linker can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted oxalamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N1-(2-cyanophenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-cyanophenyl)-N2-(4-methylphenyl)oxalamide
- N1-(2-cyanophenyl)-N2-(4-ethylphenyl)oxalamide
- N1-(2-cyanophenyl)-N2-(4-isopropylphenyl)oxalamide
Uniqueness
N1-(2-cyanophenyl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide is unique due to the presence of the thiophenyl and tetrahydropyran groups, which confer distinct chemical and biological properties. These groups may enhance the compound’s stability, reactivity, and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-11-14-3-1-2-4-16(14)22-18(24)17(23)21-13-19(6-8-25-9-7-19)15-5-10-26-12-15/h1-5,10,12H,6-9,13H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHJROZGTIBMSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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